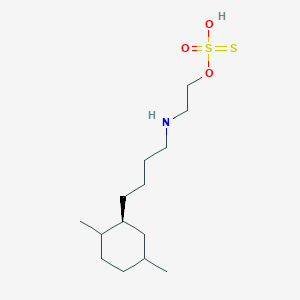
S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate is a complex organic compound characterized by its unique molecular structure. It contains a total of 49 atoms, including 29 hydrogen atoms, 14 carbon atoms, 1 nitrogen atom, 3 oxygen atoms, and 2 sulfur atoms . This compound is notable for its secondary amine group, hydroxyl group, and sulfuric acid derivative, making it a subject of interest in various scientific fields .
Métodos De Preparación
The synthesis of S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate involves multiple steps, typically starting with the preparation of the 2,5-dimethylcyclohexyl derivativeThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.
Análisis De Reacciones Químicas
S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiosulfate or amine groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic pathways. In biology, it may be employed in the study of enzyme interactions and metabolic pathways. In medicine, S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate is investigated for its potential therapeutic properties, including its role as an antioxidant or anti-inflammatory agent . Industrial applications include its use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets and pathways. The compound’s thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The amine group may interact with enzymes or receptors, modulating their activity and leading to downstream effects . These interactions are crucial for understanding the compound’s biological and therapeutic effects.
Comparación Con Compuestos Similares
S-2-((4-(2,5-Dimethylcyclohexyl)butyl)amino)ethyl thiosulfate can be compared with other similar compounds, such as S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate . While both compounds share a thiosulfate group and an amine group, their structural differences lead to distinct chemical and biological properties. The presence of the 2,5-dimethylcyclohexyl group in this compound imparts unique steric and electronic effects, making it a valuable compound for specific applications.
Propiedades
Número CAS |
21209-12-1 |
|---|---|
Fórmula molecular |
C14H29NO3S2 |
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
4-[(1S)-2,5-dimethylcyclohexyl]-N-(2-hydroxysulfonothioyloxyethyl)butan-1-amine |
InChI |
InChI=1S/C14H29NO3S2/c1-12-6-7-13(2)14(11-12)5-3-4-8-15-9-10-18-20(16,17)19/h12-15H,3-11H2,1-2H3,(H,16,17,19)/t12?,13?,14-/m0/s1 |
Clave InChI |
VMFXVPAUHSYJHT-RUXDESIVSA-N |
SMILES isomérico |
CC1CCC([C@H](C1)CCCCNCCOS(=O)(=S)O)C |
SMILES canónico |
CC1CCC(C(C1)CCCCNCCOS(=O)(=S)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



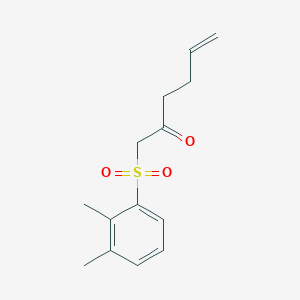

![5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione](/img/structure/B14173680.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B14173688.png)
![1-(3-Chloro-4-fluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14173697.png)
![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1'-biphenyl]-3-yl]-](/img/structure/B14173705.png)

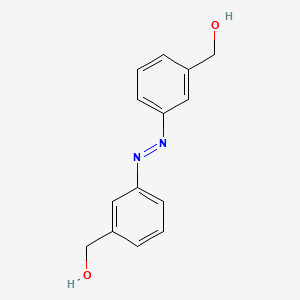

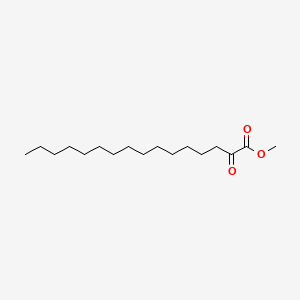
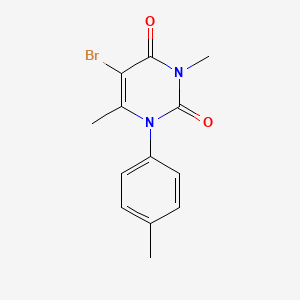
![Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane](/img/structure/B14173742.png)

